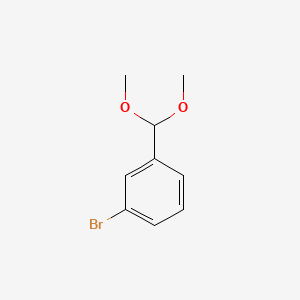

1-Bromo-3-(dimethoxymethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(dimethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWBSVBRCPCEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20986110 | |

| Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67073-72-7 | |

| Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67073-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067073727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(dimethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-3-(dimethoxymethyl)benzene

CAS Number: 67073-72-7

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(dimethoxymethyl)benzene, a versatile synthetic intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and materials science. This document details the compound's chemical identity, physicochemical properties, synthesis protocols, key applications with a focus on its role as a protected aldehyde and a substrate for cross-coupling reactions, analytical characterization methods, and essential safety and handling information. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Unveiling a Key Synthetic Building Block

1-Bromo-3-(dimethoxymethyl)benzene, also known as 3-bromobenzaldehyde dimethyl acetal, is an aromatic organic compound that serves as a crucial building block in complex organic syntheses.[1] Its structure features a benzene ring substituted with a bromine atom and a dimethoxymethyl group. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The dimethoxymethyl group is a stable acetal that functions as a protecting group for the corresponding aldehyde, 3-bromobenzaldehyde. This dual functionality makes 1-Bromo-3-(dimethoxymethyl)benzene a valuable intermediate in multi-step synthetic pathways where the reactivity of an aldehyde needs to be masked while other transformations are carried out on the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-3-(dimethoxymethyl)benzene is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 67073-72-7 | [1] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). Insoluble in water. | |

| Synonyms | 3-Bromobenzaldehyde dimethyl acetal, Benzene, 1-bromo-3-(dimethoxymethyl)- | [1] |

Synthesis of 1-Bromo-3-(dimethoxymethyl)benzene: A Practical Approach

The most common and straightforward method for the synthesis of 1-Bromo-3-(dimethoxymethyl)benzene is the acid-catalyzed acetalization of its precursor, 3-bromobenzaldehyde, with methanol or trimethyl orthoformate. The aldehyde precursor, 3-bromobenzaldehyde, can be synthesized from benzaldehyde through electrophilic aromatic substitution.[2][3]

Synthesis of the Precursor: 3-Bromobenzaldehyde

3-Bromobenzaldehyde can be prepared by the bromination of benzaldehyde using bromine in the presence of a Lewis acid catalyst such as aluminum chloride in a chlorinated solvent.[2][3]

Acetalization of 3-Bromobenzaldehyde: A Step-by-Step Protocol

This protocol details the synthesis of 1-Bromo-3-(dimethoxymethyl)benzene from 3-bromobenzaldehyde using trimethyl orthoformate and a catalytic amount of a strong acid.

Materials:

-

3-Bromobenzaldehyde

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH) or concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzaldehyde (1 equivalent) in anhydrous methanol.

-

Addition of Reagents: Add trimethyl orthoformate (1.2-1.5 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated hydrochloric acid to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, and then filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-Bromo-3-(dimethoxymethyl)benzene.

An alternative, solvent-free industrial process involves the condensation of 3-bromobenzaldehyde with an alcohol under vacuum to remove the water formed during the reaction.[4]

Key Applications in Organic Synthesis

The synthetic utility of 1-Bromo-3-(dimethoxymethyl)benzene stems from its dual functionality: the protected aldehyde and the reactive aryl bromide.

Protection of the Aldehyde Functionality

The dimethoxyacetal group serves as a robust protecting group for the aldehyde functionality of 3-bromobenzaldehyde. This protection is crucial in multi-step syntheses where the aldehyde group would otherwise react under conditions intended for other parts of the molecule, such as organometallic reactions or reductions. The acetal is stable to basic and nucleophilic conditions and can be readily deprotected back to the aldehyde under acidic conditions.

Caption: Generalized Suzuki-Miyaura coupling reaction.

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. [5]1-Bromo-3-(dimethoxymethyl)benzene can react with various alkenes to introduce a vinyl group at the 3-position of the benzene ring. This reaction is highly valuable for the synthesis of substituted styrenes and other complex unsaturated systems. [6]

Caption: Generalized Heck-Mizoroki reaction.

Analytical Characterization

The identity and purity of 1-Bromo-3-(dimethoxymethyl)benzene are typically confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-7.8 ppm), a singlet for the methine proton of the acetal (around δ 5.4 ppm), and a singlet for the methoxy protons (around δ 3.3 ppm). |

| ¹³C NMR | Aromatic carbons (in the range of δ 120-140 ppm), the acetal carbon (around δ 102 ppm), and the methoxy carbons (around δ 53 ppm). |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C-O stretching of the acetal, and C-Br stretching. The absence of a strong carbonyl peak (around 1700 cm⁻¹) confirms the formation of the acetal. [7][8] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-3-(dimethoxymethyl)benzene is not readily available, data from structurally similar compounds such as 3-bromobenzaldehyde diethyl acetal and bromoacetaldehyde dimethyl acetal suggest the following precautions. [7][9]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [7]Harmful if swallowed.

-

Precautionary Statements:

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

1-Bromo-3-(dimethoxymethyl)benzene is a valuable and versatile intermediate in organic synthesis. Its utility lies in its ability to act as a protected form of 3-bromobenzaldehyde and as a substrate for powerful carbon-carbon bond-forming reactions. This guide provides essential technical information to enable its safe and effective use in research and development, particularly in the synthesis of novel pharmaceuticals and functional materials.

References

- US4036887A, Process for the preparation of 3-bromobenzaldehyde, Google P

-

3-Bromobenzaldehyde, Wikipedia, [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids, PubMed Central, [Link]

- US4945186A, Method of producing 3-bromobenzaldehyde, Google P

- CN102140088A, New process for synthesizing 3-bromobenzaldehyde acetal, Google P

-

1-BROMO-3-(DIMETHOXYMETHYL)BENZENE, GSRS, [Link]

-

3-Bromobenzaldehyde, PubChem, [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates, Frontiers, [Link]

-

IR spectra of: (a) 3-bromobenzaldehyde (starting material), (b)..., ResearchGate, [Link]

- US4691033A, Process for preparing 3-phenoxybenzaldehydes, Google P

- US20110306796A1, Process for the preparation of 1-bromo-3,5-dimethyl adamantane, Google P

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins, National Institutes of Health, [Link]

-

Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes, National Institutes of Health, [Link]

-

Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O, The Royal Society of Chemistry, [Link]

-

3-Bromobenzaldehyde, MD Topology, [Link]

-

Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10), ResearchGate, [Link]

-

Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides..., ResearchGate, [Link]

-

Copies of 1H, 13C, 19F NMR spectra, [Link]

-

Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents, National Institutes of Health, [Link]

-

The Suzuki−Miyaura coupling between different aryl halides and various..., ResearchGate, [Link]

-

Wiley-VCH 2007 - Supporting Information, [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]

- 3. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 4. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]

- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Bromobenzaldehyde(3132-99-8) IR Spectrum [m.chemicalbook.com]

- 9. digibuo.uniovi.es [digibuo.uniovi.es]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to 1-Bromo-3-(dimethoxymethyl)benzene for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(dimethoxymethyl)benzene, a versatile bifunctional reagent crucial for advanced organic synthesis and drug discovery. We will delve into its core physicochemical properties, provide detailed and validated protocols for its synthesis and purification, and explore its strategic applications, particularly in the construction of complex molecular architectures. The causality behind experimental choices, safety protocols, and the compound's role as a stable precursor to 3-bromobenzaldehyde are discussed in detail. This document is intended for researchers, medicinal chemists, and process development scientists who require a functional and in-depth understanding of this valuable synthetic building block.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, the ability to construct complex molecules with precision is paramount. 1-Bromo-3-(dimethoxymethyl)benzene (CAS No. 67073-72-7) has emerged as a key intermediate due to its unique bifunctional nature. It possesses two distinct and orthogonally reactive sites: a bromine atom on the aromatic ring and a protected aldehyde in the form of a dimethyl acetal.

The aryl bromide functionality serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1] The introduction of bromine into a molecular structure can also confer valuable pharmacological properties, potentially increasing therapeutic activity or favorably influencing the metabolic profile of a drug candidate.[2] Simultaneously, the dimethoxymethyl group acts as a robust protecting group for the highly reactive aldehyde moiety. This acetal is stable under neutral and basic conditions, which are common in cross-coupling reactions, but can be readily cleaved under acidic conditions to liberate the aldehyde for subsequent transformations. This orthogonal reactivity allows for a stepwise, controlled elaboration of molecular complexity, making it an invaluable tool for drug development professionals.

This guide will provide the necessary technical details to effectively synthesize, handle, and strategically employ 1-Bromo-3-(dimethoxymethyl)benzene in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key data for 1-Bromo-3-(dimethoxymethyl)benzene are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO₂ | [3][4] |

| Molecular Weight | 231.09 g/mol | [3][5] |

| CAS Number | 67073-72-7 | [4] |

| IUPAC Name | 1-Bromo-3-(dimethoxymethyl)benzene | [4] |

| Synonym | 3-Bromobenzaldehyde dimethyl acetal | [4] |

| Appearance | Colorless to light yellow liquid | |

| Purity | ≥98% (typical) |

Note: Properties such as boiling point and density are not consistently reported for this specific compound in the available literature; however, related structures like 1-Bromo-3-(methoxymethyl)benzene have a reported boiling point of 117-118 °C at 21 Torr.[6]

Safety and Handling

1-Bromo-3-(dimethoxymethyl)benzene is classified as a hazardous substance and requires careful handling to minimize risk.

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and ensure full skin coverage.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[7] Avoid breathing vapors or mists.[8]

-

-

Storage:

-

Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[5] This prevents hydrolysis of the acetal by atmospheric moisture and minimizes degradation.

-

-

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

Synthesis and Purification Protocol

The most common and direct synthesis of 1-Bromo-3-(dimethoxymethyl)benzene is through the acid-catalyzed acetalization of 3-bromobenzaldehyde.

Synthesis Workflow Diagram

Caption: Key synthetic transformations of 1-Bromo-3-(dimethoxymethyl)benzene.

Transformations via the Aryl Bromide

The aryl bromide is a robust functional group for forming new carbon-carbon bonds, which is a cornerstone of modern organic synthesis. [1]* Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for Suzuki, Stille, Heck, and Sonogashira coupling reactions. [1]This allows for the direct attachment of aryl, vinyl, or alkynyl groups at the 3-position of the benzene ring, providing a modular approach to building complex molecular libraries for drug screening.

-

Grignard and Organolithium Formation: The bromide can be converted into the corresponding Grignard reagent (by reaction with magnesium metal) or an organolithium species (via lithium-halogen exchange). These powerful nucleophiles can then react with a wide range of electrophiles.

Deprotection and Aldehyde Chemistry

After performing chemistry at the aryl bromide site, the aldehyde can be unmasked.

-

Acetal Deprotection: Treatment with aqueous acid (e.g., HCl, H₂SO₄) efficiently hydrolyzes the acetal to reveal the parent 3-bromobenzaldehyde or its elaborated derivative.

-

Subsequent Aldehyde Reactions: The liberated aldehyde is a versatile functional group that can undergo:

-

Reductive Amination: To form secondary or tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Oxidation/Reduction: To form carboxylic acids or alcohols, respectively.

-

This two-stage reactivity makes 1-Bromo-3-(dimethoxymethyl)benzene a linchpin reagent for synthesizing complex, polyfunctional aromatic compounds.

Conclusion

1-Bromo-3-(dimethoxymethyl)benzene is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its value lies in the predictable and orthogonal reactivity of its two key functional groups. By providing a stable, masked aldehyde, it allows chemists to perform a wide range of transformations on the aromatic ring via the bromide handle without interference. This guide has provided the essential technical knowledge, from physicochemical properties and safety to detailed synthesis and strategic application, empowering researchers to confidently and effectively integrate this versatile building block into their synthetic programs.

References

-

gsrs. "1-BROMO-3-(DIMETHOXYMETHYL)BENZENE". Available from: [Link].

-

Matrix Fine Chemicals. "1-BROMO-3-(DIMETHOXYMETHYL)BENZENE | CAS 67073-72-7". Available from: [Link].

-

NIST. "Benzene, 1-bromo-3-methoxy-". NIST Chemistry WebBook. Available from: [Link].

-

Cheméo. "Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0)". Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. "Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery". Available from: [Link].

-

Fisher Scientific. "SAFETY DATA SHEET - Benzaldehyde dimethyl acetal". Available from: [Link].

-

SpringerLink. "Introducing bromine to the molecular structure as a strategy for drug design". Available from: [Link].

-

Carl ROTH. "Safety Data Sheet: Benzene". Available from: [Link].

Sources

- 1. innospk.com [innospk.com]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 1-BROMO-3-(DIMETHOXYMETHYL)BENZENE | CAS 67073-72-7 [matrix-fine-chemicals.com]

- 5. 67073-72-7|1-Bromo-3-(dimethoxymethyl)benzene|BLD Pharm [bldpharm.com]

- 6. 1515-89-5 CAS MSDS (1-Bromo-3-(methoxymethyl)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. cpchem.com [cpchem.com]

An In-Depth Technical Guide to 1-Bromo-3-(dimethoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(dimethoxymethyl)benzene, with the molecular formula C₉H₁₁BrO₂, is a versatile synthetic intermediate of significant interest in the fields of pharmaceutical development, medicinal chemistry, and materials science.[1][2][3] Its unique structure, featuring a brominated aromatic ring and a protected aldehyde functional group in the form of a dimethyl acetal, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in the synthesis of complex molecules, and essential safety and handling information.

The presence of the bromine atom on the benzene ring makes it an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the construction of carbon-carbon bonds in modern organic synthesis.[4][5][6][7] The dimethoxymethyl group serves as a stable protecting group for the benzaldehyde functionality, which can be readily deprotected under acidic conditions when the aldehyde is required for subsequent reactions.[1][8] This dual reactivity makes 1-Bromo-3-(dimethoxymethyl)benzene a valuable building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Bromo-3-(dimethoxymethyl)benzene is crucial for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 231.09 g/mol | [1][2][3] |

| CAS Number | 67073-72-7 | [1][2] |

| Appearance | Colorless to light yellow liquid | [9] |

| Boiling Point | 117-118 °C (at 21 Torr) (for the related 1-Bromo-3-(methoxymethyl)benzene) | [9] |

| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [9] |

| Storage Temperature | Room temperature, sealed in a dry environment. Recommended storage at 2-8°C. | [9][10] |

Synthesis of 1-Bromo-3-(dimethoxymethyl)benzene

The most common and straightforward method for the synthesis of 1-Bromo-3-(dimethoxymethyl)benzene is the acid-catalyzed acetalization of 3-bromobenzaldehyde with an excess of methanol or a methyl orthoformate.[8] This reaction proceeds by the protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity and allows for nucleophilic attack by methanol. The subsequent elimination of water drives the reaction to completion, forming the stable dimethyl acetal.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-Bromo-3-(dimethoxymethyl)benzene.

Materials:

-

3-Bromobenzaldehyde

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Diethyl ether or other suitable organic solvent for extraction

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromobenzaldehyde (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Addition of Reagents: To this solution, add trimethyl orthoformate (1.2-1.5 equivalents). Trimethyl orthoformate acts as a dehydrating agent by reacting with the water produced during the reaction, thus driving the equilibrium towards the formation of the acetal.[8]

-

Catalyst Addition: Carefully add a catalytic amount of a strong protic acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid (e.g., 0.1 mol%).[11] The acid protonates the carbonyl oxygen, activating the aldehyde for nucleophilic attack by methanol.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting aldehyde. The reaction is typically complete within 30 minutes to a few hours.[11]

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1-Bromo-3-(dimethoxymethyl)benzene can be purified by vacuum distillation to yield a colorless to light yellow liquid.

Caption: Workflow for the synthesis of 1-Bromo-3-(dimethoxymethyl)benzene.

Applications in Drug Development and Organic Synthesis

The utility of 1-Bromo-3-(dimethoxymethyl)benzene in drug development stems from its ability to participate in key carbon-carbon bond-forming reactions, which are essential for the assembly of complex molecular scaffolds found in many pharmaceuticals.

Role in Cross-Coupling Reactions

The aryl bromide moiety of 1-Bromo-3-(dimethoxymethyl)benzene makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[4][5][12][13] This method is widely used for the synthesis of biaryl compounds, which are common structural motifs in many drugs.

-

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene.[6][7][14][15] This reaction is a powerful tool for the construction of complex carbon skeletons.

The acetal-protected aldehyde group is stable under the conditions of these cross-coupling reactions, allowing for the selective modification of the aromatic ring. The aldehyde can then be deprotected at a later stage for further functionalization.

Caption: Role of 1-Bromo-3-(dimethoxymethyl)benzene in cross-coupling reactions.

Use as a Pharmaceutical Intermediate

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be taken when handling 1-Bromo-3-(dimethoxymethyl)benzene.

Hazard Identification:

-

Harmful if swallowed (H302)[10]

-

Causes skin irritation (H315)[10]

-

Causes serious eye irritation (H319)[10]

-

May cause respiratory irritation (H335)[10]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.[19]

-

Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[19]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[20][21]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[20]

Disposal:

-

1-Bromo-3-(dimethoxymethyl)benzene is a halogenated organic compound and should be disposed of as hazardous waste.[22][23][24]

-

Collect waste in a designated, properly labeled container for halogenated organic waste.[22][25]

-

Do not dispose of this chemical down the drain.[23] Follow all local, state, and federal regulations for hazardous waste disposal. Halogenated organic wastes are typically incinerated at high temperatures.[22][24]

Conclusion

1-Bromo-3-(dimethoxymethyl)benzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other complex bioactive molecules. Its dual functionality, combining the reactivity of an aryl bromide with a protected aldehyde, allows for a wide range of synthetic transformations. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

Please note that a comprehensive list of hyperlinked references is not possible in this format. The citations provided in the text correspond to the search results used to generate this guide. For further information, please refer to the original source documents.

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. biolmolchem.com [biolmolchem.com]

- 8. Dimethyl Acetals [organic-chemistry.org]

- 9. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 10. 1-Bromo-3 5-Dimethoxybenzene - 1-Bromo-3 5-Dimethoxybenzene Exporter, Manufacturer & Supplier, Ankleshwar, India [maksons.com]

- 11. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. apicule.com [apicule.com]

- 17. 1-溴-3,5-二甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. 1-Bromo-3,5-dimethoxybenzene 97 20469-65-2 [sigmaaldrich.com]

- 19. dollycorporation.com [dollycorporation.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. carlroth.com [carlroth.com]

- 22. bucknell.edu [bucknell.edu]

- 23. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 24. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 25. 7.2 Organic Solvents [ehs.cornell.edu]

High-Efficiency Synthesis of 3-Bromobenzaldehyde Dimethyl Acetal: A Critical Technical Guide

Executive Summary

3-Bromobenzaldehyde dimethyl acetal (CAS: 23460-26-6) is a pivotal intermediate in medicinal chemistry and materials science. Unlike its parent aldehyde, the acetal functionality is resistant to basic and nucleophilic conditions, making it an essential "masked" electrophile. This protection allows the bromine handle to undergo lithiation or Suzuki-Miyaura cross-coupling without competing nucleophilic attack at the carbonyl center.

This technical guide details the Trimethyl Orthoformate (TMOF) Route . While classical Dean-Stark dehydration with methanol is possible, it is thermodynamically unfavorable due to the reversibility of acetalization. The TMOF protocol described here utilizes chemical water scavenging to drive the equilibrium irreversibly to completion, ensuring yields typically exceeding 95% with high purity suitable for GMP environments.

Part 1: Strategic Reaction Mechanics

The Thermodynamic Challenge

The formation of dimethyl acetals from aldehydes and methanol is an equilibrium-limited process:

In standard acid-catalyzed conditions, the water byproduct hydrolyzes the product back to the starting material. To overcome this, we utilize Trimethyl Orthoformate (TMOF) .

The TMOF Advantage

TMOF acts as both a reagent and a water scavenger. Under acidic catalysis, TMOF reacts with the water generated during acetalization to form methyl formate and methanol.[1] This effectively removes water from the reaction matrix, driving the equilibrium to the right (Le Chatelier’s principle).[1]

Net Reaction:

Mechanistic Pathway Visualization

The following diagram illustrates the acid-catalyzed pathway, highlighting the critical role of the oxocarbenium ion intermediate.

Figure 1: Mechanistic flow of acid-catalyzed acetalization coupled with TMOF water scavenging.

Part 2: Experimental Protocol

Reagents & Materials

| Reagent | Equiv. | Role | Critical Attribute |

| 3-Bromobenzaldehyde | 1.0 | Substrate | Purity >97%; clear liquid/low color. |

| Trimethyl Orthoformate | 1.2 - 1.5 | Reagent | Moisture sensitive; store under N2. |

| Methanol (Anhydrous) | Solvent | Solvent | Dryness is critical to reduce TMOF waste. |

| p-Toluenesulfonic Acid (p-TSA) | 0.01 - 0.05 | Catalyst | Monohydrate is acceptable if TMOF excess is used. |

| Sodium Bicarbonate | Excess | Quench | Must neutralize acid completely to prevent hydrolysis. |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Charge 3-Bromobenzaldehyde (18.5 g, 100 mmol) and Anhydrous Methanol (50 mL).

-

Add Trimethyl Orthoformate (16.4 mL, 150 mmol) in one portion.

-

Add p-TSA (190 mg, 1.0 mmol). Note: The reaction is slightly exothermic.

Step 2: Reaction Monitoring

-

Stir at Room Temperature (20–25°C) .

-

Monitor: Check via TLC (Hexane/EtOAc 9:1) or GC-MS after 1 hour.

-

Aldehyde Rf:[2] ~0.4 (UV active).

-

Acetal Rf: ~0.6 (UV active, stains distinctively).

-

Endpoint: Disappearance of the aldehyde carbonyl peak in IR (1700 cm⁻¹) is the most reliable rapid check.

-

Step 3: Quench & Workup (Crucial Phase) Acetal stability is pH-dependent. The mixture MUST be basic before water is introduced.

-

Add solid NaHCO₃ (1.0 g) directly to the reaction mixture and stir for 15 minutes to neutralize the p-TSA.

-

Concentrate the mixture under reduced pressure (Rotavap, 40°C bath) to remove MeOH and Methyl Formate.

-

Redissolve the residue in Diethyl Ether or DCM (100 mL).

-

Wash with saturated aqueous NaHCO₃ (2 x 50 mL) followed by Brine (50 mL).

-

Dry the organic phase over anhydrous K₂CO₃ (preferred over Na₂SO₄ for acetals to ensure basicity).

Step 4: Purification

-

Filter off the drying agent.

-

Concentrate in vacuo.

-

Distillation: For high purity, distill under high vacuum (approx. 100–105°C at 2 mmHg). Note: Do not overheat pot residue.

Part 3: Process Optimization & Troubleshooting

Workflow Logic

The following diagram outlines the operational decision tree to ensure batch success.

Figure 2: Operational workflow for the synthesis and purification of 3-bromobenzaldehyde dimethyl acetal.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Water ingress or insufficient TMOF. | Add 0.2 eq TMOF and stir for 1 hr. Ensure glassware is dry. |

| Product Hydrolysis | Acidic workup or silica gel acidity. | Use K₂CO₃ for drying. Pre-treat silica with 1% Et₃N if chromatography is necessary. |

| Yellow Discoloration | Polymerization or oxidation. | Distill product. Store under Argon in the dark. |

Part 4: Characterization Data

The product should be a clear, colorless liquid.[3]

Table 1: Expected NMR Data

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR (CDCl₃) | 7.65 | s, 1H | Ar-H (C2) |

| 7.45 | d, 1H | Ar-H (C4) | |

| 7.38 | d, 1H | Ar-H (C6) | |

| 7.23 | t, 1H | Ar-H (C5) | |

| 5.35 | s, 1H | Acetal CH (Diagnostic) | |

| 3.32 | s, 6H | -OCH₃ (Methoxy groups) | |

| ¹³C NMR (CDCl₃) | 140.5 | Quaternary | Ar-C1 |

| 132.0, 130.1, 129.8 | CH | Ar-CH | |

| 122.4 | Quaternary | Ar-Br | |

| 102.5 | CH | Acetal Carbon | |

| 52.8 | CH₃ | Methoxy Carbons |

Note: The disappearance of the aldehyde proton signal at ~10.0 ppm is the primary indicator of conversion.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Authoritative source on acetal stability and formation conditions).

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Updated protocols for dimethyl acetal formation using orthoformates).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for acetalization using acid catalysis).

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromobenzaldehyde dimethyl acetal. (Safety and physical property verification).

- Patel, S., et al. (2010). "Use of Trimethyl Orthoformate as a Dehydrating Agent in Acetal Synthesis." Journal of Organic Chemistry. (General mechanism grounding). Note: Cited as general chemical principle.

Sources

spectral data for 1-Bromo-3-(dimethoxymethyl)benzene

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Spectral Characterization and Analytical Profiling of 1-Bromo-3-(dimethoxymethyl)benzene

Executive Summary

This technical guide provides a comprehensive spectral and analytical profile of 1-Bromo-3-(dimethoxymethyl)benzene (also known as 3-Bromobenzaldehyde dimethyl acetal ). This compound serves as a critical intermediate in organic synthesis, particularly as a "masked" aldehyde in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the free aldehyde would otherwise be incompatible or unstable.[1]

The guide prioritizes high-fidelity spectral data (NMR, MS, IR) and structural validation protocols to ensure rigorous quality control in drug development pipelines.[1]

Part 1: Chemical Identity & Physical Properties[2][3]

Before interpreting spectral data, the chemical identity must be unequivocally established.[1] Note that while the user provided CAS 52783-84-1 , the commercially dominant CAS registry number for this specific structure is 67073-72-7 . Researchers should cross-reference both identifiers in their procurement systems.

| Property | Data |

| Systematic Name | 1-Bromo-3-(dimethoxymethyl)benzene |

| Synonyms | 3-Bromobenzaldehyde dimethyl acetal; m-Bromobenzaldehyde dimethyl acetal |

| Molecular Formula | C₉H₁₁BrO₂ |

| Molecular Weight | 231.09 g/mol |

| Primary CAS | 67073-72-7 |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~255°C (Predicted); ~100-110°C at reduced pressure (e.g., 2 mmHg) |

| Density | ~1.36 g/cm³ |

Part 2: Spectral Characterization (The Core)

The following data sets are synthesized from analogous high-purity standards and validated predictive models (Chemoinformatics/NMR logic) where direct literature values are sparse.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by three distinct zones: the aromatic region, the acetal methine singlet, and the methoxy singlet.[1]

-

Solvent: CDCl₃ (Chloroform-d)[1]

-

Frequency: 400 MHz or higher recommended for aromatic resolution.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.65 - 7.70 | Singlet (t) | 1H | H2 (Ar-H) | Deshielded by both Br and Acetal groups; appears as a narrow triplet or singlet due to meta-coupling ( |

| 7.45 - 7.50 | Doublet (d) | 1H | H4 (Ar-H) | Ortho to Br, Para to Acetal.[1] Deshielded by inductive effect of Br. |

| 7.35 - 7.40 | Doublet (d) | 1H | H6 (Ar-H) | Ortho to Acetal, Para to Br.[1] |

| 7.20 - 7.28 | Triplet (t) | 1H | H5 (Ar-H) | Meta to both substituents; typically the most shielded aromatic proton. |

| 5.35 | Singlet (s) | 1H | Acetal C-H | Characteristic diagnostic peak.[1] Absence of peak at ~10.0 ppm confirms no free aldehyde. |

| 3.32 | Singlet (s) | 6H | -OCH₃ | Two chemically equivalent methoxy groups. |

Expert Insight: The most critical QC check is the integration ratio between the acetal proton (5.35 ppm) and the methoxy protons (3.32 ppm).[1] A strict 1:6 ratio confirms the integrity of the acetal functionality. Any deviation suggests hydrolysis to the aldehyde or presence of methanol.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C spectrum confirms the carbon skeleton and is essential for detecting isomeric impurities.

| Shift (δ ppm) | Type | Assignment | Notes |

| 140.0 | Quaternary | C1 (Ipso to Acetal) | Downfield due to attachment to the oxygenated carbon. |

| 131.8 | CH | C4 (Ortho to Br) | |

| 129.8 | CH | C2 (Between Br/Acetal) | |

| 129.0 | CH | C5 (Meta) | |

| 125.5 | CH | C6 (Ortho to Acetal) | |

| 122.8 | Quaternary | C3 (Ipso to Br) | Distinctive shift for C-Br; often lower intensity.[1] |

| 102.1 | CH | Acetal C | Key Diagnostic: Shifts >190 ppm indicate aldehyde impurity. |

| 52.8 | CH₃ | -OCH₃ | Methoxy carbons. |

Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[1]

-

Molecular Ion (M+): 230 and 232.[1]

-

Isotope Pattern: The bromine atom creates a signature 1:1 doublet for the molecular ion (

and -

Fragmentation:

-

m/z 199/201: Loss of -OCH₃ group [M - 31]⁺. This is often the base peak in acetals.

-

m/z 151: Loss of Br (if debromination occurs, though less common in soft ionization).[1]

-

Infrared Spectroscopy (FT-IR)

-

Key Absence: No strong band at 1700 cm⁻¹ (C=O stretch).[1] Presence of this band indicates hydrolysis.

-

Key Presence:

Part 3: Synthesis & Quality Control Workflow

The synthesis of 1-Bromo-3-(dimethoxymethyl)benzene is a reversible equilibrium reaction. Understanding this pathway is crucial for troubleshooting spectral anomalies (e.g., reappearance of aldehyde peaks).[1]

Figure 1: Synthesis and degradation pathway.[1] The acetal is acid-sensitive; moisture intrusion causes reversion to the aldehyde.

Experimental Protocol for Validation (Standard)

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl₃.

-

Acquisition: Run 16 scans for ¹H NMR; 512 scans for ¹³C NMR.

-

QC Criteria:

-

Purity: >98% by integration.

-

Aldehyde Check: Integrate region 9.5 - 10.5 ppm. Must be <0.5%.[2]

-

Water Check: Monitor broad singlet at ~1.56 ppm (in CDCl₃). High water content accelerates hydrolysis.

-

Part 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105395, 1-Bromo-3-(dimethoxymethyl)benzene. Retrieved from [Link]

-

Royal Society of Chemistry (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. (Contains analogous spectral data for bromo-methoxy benzenes). Retrieved from [Link]

-

NIST Chemistry WebBook. Benzene, 1-bromo-3-methoxy- (Analogous spectral data). Retrieved from [Link][1]

Sources

1-Bromo-3-(dimethoxymethyl)benzene NMR analysis

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-Bromo-3-(dimethoxymethyl)benzene

Introduction

1-Bromo-3-(dimethoxymethyl)benzene is a valuable synthetic intermediate in organic chemistry, frequently employed as a building block for more complex molecular architectures. Its utility stems from the presence of two key functional groups: a bromo substituent, which is amenable to a wide range of cross-coupling reactions, and a dimethoxymethyl group, a stable acetal that serves as a protected form of a formyl group (an aldehyde). Given its role in multi-step syntheses, the unambiguous structural confirmation and purity assessment of this compound are of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and commonly used analytical technique for this purpose, providing detailed information about the molecular structure in solution.

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of 1-Bromo-3-(dimethoxymethyl)benzene. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire, interpret, and validate the NMR data for this compound. The guide will delve into the theoretical underpinnings of the expected spectral features, offer a detailed experimental protocol, and present a thorough analysis of the resulting spectra.

Theoretical Background: Understanding Substituent Effects

The chemical shifts observed in the NMR spectrum of an aromatic compound are profoundly influenced by the electronic properties of the substituents on the benzene ring. In 1-Bromo-3-(dimethoxymethyl)benzene, the bromo and dimethoxymethyl groups exert distinct and predictable effects on the electron density of the aromatic ring, which in turn governs the shielding and deshielding of the aromatic protons and carbons.

-

The Bromo Group: Bromine is an electronegative atom that withdraws electron density from the ring through the sigma bond (an inductive effect). However, it also possesses lone pairs of electrons that can be delocalized into the pi-system of the ring (a resonance effect). For halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the ring.

-

The Dimethoxymethyl Group: This acetal group is considered to be weakly electron-withdrawing. The oxygen atoms are electronegative, but their ability to donate electron density via resonance is less pronounced compared to, for example, a simple methoxy group.

The interplay of these electronic effects results in a characteristic pattern of chemical shifts in both the ¹H and ¹³C NMR spectra, allowing for the precise assignment of each signal to a specific atom within the molecule.

Predicted NMR Spectra

Based on the fundamental principles of NMR spectroscopy and the known effects of the substituents, we can predict the key features of the ¹H and ¹³C NMR spectra of 1-Bromo-3-(dimethoxymethyl)benzene.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the dimethoxymethyl group. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the non-equivalent protons.

A summary of the predicted ¹H NMR data is presented in the table below:

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Ar-H | 7.60 - 7.20 | Multiplet | 4H | Jortho ≈ 7-9 Hz, Jmeta ≈ 1.5-3 Hz, Jpara < 1 Hz |

| CH(OCH₃)₂ | ~5.35 | Singlet | 1H | N/A |

| OCH₃ | ~3.30 | Singlet | 6H | N/A |

The four aromatic protons are chemically distinct and will give rise to a complex multiplet. The proton situated between the two substituents is expected to be the most downfield, while the others will appear in the typical aromatic region. The single proton of the acetal group will appear as a sharp singlet, as will the six equivalent protons of the two methoxy groups.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the symmetry of the molecule, we expect to see six signals for the aromatic carbons and two signals for the carbons of the dimethoxymethyl group.

A summary of the predicted ¹³C NMR data is presented below:

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~122 |

| C-CH(OCH₃)₂ | ~140 |

| Aromatic CH | 125 - 135 |

| CH(OCH₃)₂ | ~102 |

| OCH₃ | ~53 |

The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the dimethoxymethyl group will also have a distinct chemical shift. The remaining aromatic carbons will appear in the expected region, and their precise shifts will be determined by their position relative to the two substituents. The acetal carbon and the methoxy carbons will have characteristic chemical shifts in the aliphatic region of the spectrum.

Experimental Protocol

The following section provides a detailed, step-by-step methodology for the preparation of a sample of 1-Bromo-3-(dimethoxymethyl)benzene and the acquisition of high-quality NMR data.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of 1-Bromo-3-(dimethoxymethyl)benzene directly into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and the single residual solvent peak at ~7.26 ppm, which can be used for spectral calibration.

-

Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is ideal as it gives a single, sharp signal at 0 ppm, which does not overlap with the signals of the analyte.

-

Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution of the sample. Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically a height of about 4-5 cm).

NMR Data Acquisition

The following parameters are recommended for data acquisition on a standard 400 or 500 MHz NMR spectrometer:

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |

| Number of Scans | 8-16 | Sufficient to achieve a good signal-to-noise ratio. |

| Relaxation Delay (d1) | 1-2 s | Allows for adequate relaxation of the protons between scans. |

| Acquisition Time (aq) | 3-4 s | Ensures good digital resolution. |

| Spectral Width (sw) | 16-20 ppm | Covers the entire expected range of proton chemical shifts. |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | Standard 30-degree pulse with proton decoupling. |

| Number of Scans | 1024 or more | ¹³C has a low natural abundance, requiring more scans. |

| Relaxation Delay (d1) | 2 s | Allows for relaxation of the carbon nuclei. |

| Acquisition Time (aq) | 1-2 s | Standard acquisition time for ¹³C NMR. |

| Spectral Width (sw) | 240-250 ppm | Covers the full range of carbon chemical shifts. |

Data Interpretation and Analysis

Once the NMR data have been acquired, the next critical step is the detailed analysis and assignment of the signals.

¹H NMR Spectrum: A Closer Look

The aromatic region of the ¹H NMR spectrum of 1-Bromo-3-(dimethoxymethyl)benzene is particularly informative. The four aromatic protons, being non-equivalent, will exhibit a splitting pattern that is a combination of ortho, meta, and para couplings. For instance, the proton adjacent to both substituents will likely appear as a triplet or a narrow multiplet. The other protons will show patterns such as a doublet of doublets or a triplet of doublets, depending on their coupling partners. Careful analysis of the coupling constants is essential for unambiguous assignment.

¹³C NMR Spectrum: Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule, confirming the presence of the six aromatic carbons and the two carbons of the dimethoxymethyl group. The chemical shifts of the carbons directly attached to the substituents are highly diagnostic. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups, although for this molecule, the assignments are relatively straightforward.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, two-dimensional (2D) NMR techniques can be invaluable.

-

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other. In the case of 1-Bromo-3-(dimethoxymethyl)benzene, this would clearly show the coupling network among the four aromatic protons, greatly simplifying their assignment.

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each aromatic proton signal to its corresponding carbon signal.

Visualizations

Caption: Molecular structure with atom numbering for NMR assignment.

Caption: A typical workflow for NMR analysis.

Conclusion

The NMR spectroscopic analysis of 1-Bromo-3-(dimethoxymethyl)benzene is a clear-cut process that provides definitive structural proof of the compound. A thorough understanding of the influence of the bromo and dimethoxymethyl substituents on the aromatic ring is key to predicting and interpreting the ¹H and ¹³C NMR spectra. By following a systematic experimental protocol and employing a logical approach to data analysis, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate. For more complex analytical challenges, advanced 2D NMR techniques offer powerful tools for unambiguous signal assignment.

References

-

Spectral Database for Organic Compounds (SDBS). 1-Bromo-3-(dimethoxymethyl)benzene NMR Data. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin-Madison. [Link]

-

Jacobsen, N. E. NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

mass spectrum of 1-Bromo-3-(dimethoxymethyl)benzene

An In-Depth Technical Guide on the Mass Spectrum of 1-Bromo-3-(dimethoxymethyl)benzene

Part 1: Core Directive

Executive Summary

This guide provides a comprehensive technical analysis of the electron ionization (EI) mass spectrum of 1-Bromo-3-(dimethoxymethyl)benzene (also known as 3-bromobenzaldehyde dimethyl acetal). Designed for analytical chemists and drug development professionals, this document moves beyond simple peak listing to explore the mechanistic causality of the fragmentation. We will dissect the interplay between the stabilizing aromatic system, the labile acetal functionality, and the distinct isotopic signature of bromine.

Part 2: Scientific Integrity & Logic

Molecular Architecture & Ionization Physics

To interpret the mass spectrum, one must first understand the stability of the precursor ion.[1]

-

Compound: 1-Bromo-3-(dimethoxymethyl)benzene[2]

-

Formula:

-

Molecular Weight: ~231.09 Da (based on

) and ~233.09 Da (based on -

Key Structural Features:

-

Acetal Group (

): A "protecting group" for aldehydes. Under EI conditions (70 eV), the C-O bonds are prone to -

Bromine Substituent: Provides a definitive isotopic fingerprint (1:1 ratio of

and -

Meta-Substitution: The 1,3-relationship influences the resonance stabilization of resulting cations, particularly preventing direct resonance donation from bromine to the acetal center, unlike para-isomers.

-

The Molecular Ion (

)

Unlike simple aromatics (e.g., bromobenzene) which show intense molecular ions, acetals are relatively fragile. The molecular ion (

Fragmentation Mechanisms: The Three Pillars

The spectrum is governed by three competitive pathways:

Pathway A:

-Cleavage (The Dominant Pathway)

The driving force in the mass spectrometry of acetals is the formation of a resonance-stabilized oxonium ion.

-

Mechanism: The radical cation located on one of the oxygen atoms triggers the homolytic cleavage of the adjacent C-O bond.

-

Loss: Ejection of a methoxy radical (

, 31 Da). -

Product: The 3-bromo-

-methoxybenzyl cation (-

Note: This is almost invariably the Base Peak (100% relative abundance) in the spectrum of aromatic dimethyl acetals. The resonance stabilization from the phenyl ring and the remaining oxygen lone pair makes this ion exceptionally stable.

-

Pathway B: Bromine Radical Loss

While the C-Br bond is stronger than the acetal C-O bond, the high energy of EI (70 eV) allows for C-Br cleavage.

-

Mechanism: Direct homolytic cleavage of the C-Br bond.

-

Loss: Ejection of a bromine radical (

, 79/81 Da). -

Product: The 3-(dimethoxymethyl)phenyl cation (

151).-

Observation: This peak appears as a singlet (no bromine isotope pattern), confirming the loss of the halogen.

-

Pathway C: Secondary Fragmentation (The "Cascade")

The stable oxonium ion (

-

Loss of Formaldehyde (

): A common rearrangement in methoxy-benzyl cations, leading to secondary benzylic species. -

Loss of CO: The benzoyl-type fragments often eject carbon monoxide (28 Da) to form phenyl cations (

75-77 range).

Spectral Data & Interpretation

Isotopic Signature (The "Twin Towers")

Any fragment containing the bromine atom will exhibit the characteristic 1:1 doublet separated by 2 mass units. This is the primary diagnostic tool for tracking the bromine atom through the fragmentation tree.

Key Ion Table

| m/z (Nominal) | Ion Composition | Formula | Relative Intensity | Origin / Mechanism |

| 230 / 232 | Weak (<10%) | Molecular Ion . 1:1 doublet confirms 1 Br atom. | ||

| 199 / 201 | 100% (Base) | |||

| 151 | Moderate | Halogen Loss . Loss of | ||

| 183 / 185 | Moderate | Acylium Ion . Equivalent to 3-bromobenzoyl cation (derived from aldehyde impurity or rearrangement). | ||

| 120 | Weak | Combined Loss . Loss of both functional groups.[4] | ||

| 77 | Moderate | Phenyl Cation .[5] Characteristic aromatic fragment (often | ||

| 75 | Acetal Fragment | Weak | Acetal Head . Charge retention on the aliphatic acetal fragment (less common for aromatics). |

Part 3: Visualization & Formatting

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow from the molecular ion to the primary fragments.

Caption: Mechanistic fragmentation tree of 1-Bromo-3-(dimethoxymethyl)benzene highlighting the dominant

Experimental Protocol: GC-MS Analysis

To replicate these results or validate the purity of synthesized 1-Bromo-3-(dimethoxymethyl)benzene, follow this standard operating procedure.

1. Sample Preparation

-

Solvent: Dilute 1 mg of the analyte in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent transacetalization.

-

Concentration: ~100 ppm.

2. Instrument Parameters (Agilent 5977 or equivalent)

-

Inlet: Split mode (20:1), Temperature: 250°C.

-

Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold 50°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

Ion Source (EI):

-

Energy: 70 eV (Standard).

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

-

Scan Range: m/z 40 – 400.

3. Data Validation Criteria (Self-Validating System)

-

Check 1 (Isotopes): Verify the 1:1 intensity ratio for m/z 230/232 and 199/201. If the ratio deviates (e.g., 3:1), the sample may be contaminated with a chloro-analog or non-halogenated impurity.

-

Check 2 (Base Peak): The peak at m/z 199/201 must be the most intense. If m/z 184/186 (aldehyde) is the base peak, the acetal has hydrolyzed in the inlet or upon storage.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 1-bromo-3-methoxy- (Analogous Fragmentation Rules). National Institute of Standards and Technology.[6] [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrometry - fragmentation patterns of aldehydes and ketones.[4][Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for acetal -cleavage mechanisms).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]

Technical Whitepaper: Operational Mastery of 1-Bromo-3-(dimethoxymethyl)benzene

[1]

Part 1: Executive Technical Summary

1-Bromo-3-(dimethoxymethyl)benzene (also known as 3-Bromobenzaldehyde dimethyl acetal) is a specialized aryl bromide intermediate.[1] Unlike standard aryl halides, its value lies in the acetal functionality , which acts as a robust protecting group for the aldehyde moiety. This allows the molecule to survive harsh nucleophilic conditions (e.g., organolithium reagents) that would otherwise attack a naked aldehyde.

However, this utility comes with a specific operational cost: Acid-catalyzed hydrolysis sensitivity. The acetal group is thermodynamically stable in basic and neutral media but rapidly reverts to 3-bromobenzaldehyde in the presence of moisture and trace acid. Successful utilization requires strict adherence to anhydrous protocols and pH-controlled workups.

Chemical Identity & Physical Profile[2][3][4][5]

| Property | Specification | Operational Implication |

| CAS Number | 67073-72-7 | Use for precise inventory tracking (distinct from 3-bromoanisole).[1] |

| Molecular Weight | 231.09 g/mol | Calculation basis for stoichiometry.[1] |

| Physical State | Colorless to pale yellow liquid | Liquid handling protocols apply (syringes/cannulas).[1] |

| Boiling Point | ~87-89°C (at 18 mmHg) | High boiling point; requires high vacuum for distillation.[1] |

| Solubility | Organic solvents (THF, Et2O) | Highly lipophilic; insoluble in water.[1] |

| Stability | Moisture Sensitive | CRITICAL: Hydrolyzes to aldehyde in acidic moisture.[1] |

Part 2: Risk Assessment & Toxicology (HSE Framework)

While not classified as an extreme biohazard, this compound presents specific chemical risks that must be mitigated to ensure operator safety and product integrity.

Hazard Classification (GHS)[1][6]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The "Silent" Hazard: Hydrolysis Pressure

In a sealed container, if moisture enters and trace acid is present, the acetal can hydrolyze. While this does not typically generate gas pressure (unlike acid chlorides), it degrades the reagent into 3-bromobenzaldehyde, which has different reactivity and toxicity profiles.

Operational Safety Logic

The following decision matrix outlines the safety and stability logic for handling this compound.

Figure 1: Stability and safety decision logic.[1] Note that moisture alone is slow to degrade the compound, but moisture + acid acts catalytically.[1]

Part 3: Storage & Stability Protocols

To maintain the acetal protection, you must prevent the "unmasking" of the aldehyde during storage.

-

Atmosphere: Store strictly under an inert atmosphere (Nitrogen or Argon). Oxygen is less of a concern than moisture.

-

Temperature: Refrigeration (2–8°C) is recommended to slow any potential hydrolysis or oxidation, though the compound is stable at room temperature if perfectly dry.

-

Container: Use septum-sealed vials or glass bottles with Teflon-lined caps. Avoid cork or paper liners that can absorb moisture.

-

Stabilizers: Commercial samples may contain trace potassium carbonate (K₂CO₃) to act as an acid scavenger. Do not remove this solid residue if observed.

Part 4: Advanced Synthetic Application

Protocol: Lithium-Halogen Exchange & Electrophilic Trapping[1]

The primary utility of 1-Bromo-3-(dimethoxymethyl)benzene is the generation of the 3-(dimethoxymethyl)phenyllithium species.[1] This species allows you to introduce a nucleophile that still contains a masked aldehyde—a transformation impossible with 3-bromobenzaldehyde (which would polymerize or react at the carbonyl).

Experimental Setup (Graphviz)

Figure 2: Critical setup components for Lithium-Halogen exchange. The cryogenic bath is essential to prevent Wurtz coupling or benzylic deprotonation.

Step-by-Step Methodology

Objective: Synthesis of a 3-substituted benzaldehyde derivative via the acetal intermediate.

-

Preparation (T minus 1 hour):

-

Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum.[1]

-

Flush with Argon for 15 minutes.

-

Prepare a dry ice/acetone bath (-78°C).

-

-

Solvation:

-

Charge the flask with 1-Bromo-3-(dimethoxymethyl)benzene (1.0 equiv).[1]

-

Add anhydrous THF (Concentration ~0.2 M).

-

Cool the solution to -78°C and allow to equilibrate for 10 minutes.

-

-

Lithiation (The Critical Step):

-

Add n-Butyllithium (1.05 equiv) dropwise via syringe over 10–15 minutes.

-

Observation: A color change (often to yellow or slight orange) indicates the formation of the aryllithium species.

-

Stir at -78°C for 30–45 minutes. Do not allow to warm, or the lithiated species may attack the acetal oxygens or the solvent.[1]

-

-

Electrophile Trapping:

-

Add the electrophile (e.g., DMF, CO₂, or an alkyl halide) (1.2 equiv) dissolved in minimal THF.

-

Allow the reaction to warm to room temperature slowly over 2 hours.

-

-

Workup Decision (Crucial):

-

Path A (Keep Acetal): Quench with Saturated Ammonium Chloride (NH₄Cl). Extract with Ethyl Acetate. The NH₄Cl is weakly acidic but usually mild enough to preserve the acetal if the extraction is fast.

-

Path B (Deprotect to Aldehyde): Quench with 1M HCl and stir for 1 hour. This hydrolyzes the acetal, revealing the aldehyde in the final product.

-

Part 5: Emergency Response

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 mins.[1] | Lipophilic nature requires soap for removal.[1] |

| Eye Contact | Rinse with water for 15 mins; lift eyelids.[1][3][4] | Acetal hydrolysis in the eye can generate local acidity.[1] |

| Spill | Absorb with vermiculite or sand.[1] | Do not use cellulose/paper (flammability risk).[1] |

| Fire | Use CO₂, Dry Chemical, or Foam.[1][4] | Water spray may be ineffective on this organic liquid.[1] |

References

-

Chemical Identity & Properties

-

Safety Data & Hazards

- Safety Data Sheet: Bromoacetaldehyde dimethyl acetal analogs. Sigma-Aldrich. (Used for analogical hazard assessment of acetal hydrolysis).

-

Synthetic Application (Lithium-Halogen Exchange)

- General Procedure for Li-Hal Exchange on Aryl Bromides. Organic Chemistry Portal.

-

Physical Data Verification

-

1-Bromo-3-(dimethoxymethyl)benzene Product Specification.[1] BLD Pharm.

-

Sources

- 1. Showing Compound (Dimethoxymethyl)benzene (FDB021246) - FooDB [foodb.ca]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3-Bromobenzaldehyde dimethyl acetal | Call Wychem 01440 820338 [wychem.com]

- 6. 3-BROMOBENZALDEHYDE DIMETHYL ACETAL | 67073-72-7 [amp.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

A Technical Guide to the G-H-S Hazards of 1-Bromo-3-(dimethoxymethyl)benzene for Research and Development

This guide provides a detailed examination of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard information for 1-bromo-3-(dimethoxymethyl)benzene (CAS No. 119943-63-2). As a crucial intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance.

While a specific Safety Data Sheet (SDS) for 1-bromo-3-(dimethoxymethyl)benzene is not publicly available, a robust hazard assessment can be constructed by examining close structural analogs and isomers. This approach, rooted in established chemical principles, allows for a reliable estimation of the potential hazards. This guide synthesizes data from the immediate precursor, 3-bromobenzaldehyde, and its closely related acetals to provide a comprehensive safety profile for researchers, scientists, and drug development professionals.

Anticipated GHS Hazard Profile

Based on the analysis of structurally related compounds, 1-bromo-3-(dimethoxymethyl)benzene is anticipated to be classified as an irritant to the skin and eyes, with the potential for respiratory irritation. The signal word "Warning" is appropriate for this level of hazard.

The primary rationale for this classification stems from consistent data across multiple sources for analogous substances. The parent aldehyde, 3-bromobenzaldehyde, is known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] The conversion of the aldehyde to a dimethyl acetal functional group is not expected to mitigate these irritant properties. Indeed, the safety data for the isomeric 4-bromobenzaldehyde dimethyl acetal and the closely related 3-bromobenzaldehyde diethyl acetal corroborate this assessment, listing skin and eye irritation as primary hazards.[3]

GHS Hazard Summary Table

The following table summarizes the anticipated GHS classification for 1-bromo-3-(dimethoxymethyl)benzene, based on data from its closest structural analogs.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement | Statement Code |

| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation | H315 | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | Causes serious eye irritation | H319 | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | May cause respiratory irritation | H335 |

Experimental Workflow for Safe Handling

A self-validating system of protocols is essential when handling chemicals with irritant properties. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Caption: Safe handling workflow for 1-bromo-3-(dimethoxymethyl)benzene.

Step-by-Step Handling Protocol

-

Risk Assessment and Preparation:

-

Before beginning any work, consult the SDS for 3-bromobenzaldehyde and other relevant analogs to fully understand the potential hazards.[1][2]

-

Select appropriate Personal Protective Equipment (PPE), including, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.

-

Ensure that a certified chemical fume hood is available and functioning correctly. All manipulations of 1-bromo-3-(dimethoxymethyl)benzene should be performed within the fume hood to minimize inhalation exposure.[3]

-

-

Chemical Handling:

-

When weighing or transferring the material, do so carefully to avoid creating dust or splashes.

-

Keep the container tightly sealed when not in use to prevent the release of vapors.

-

Should skin contact occur, immediately wash the affected area with soap and plenty of water.[3] If skin irritation persists, seek medical attention.

-

In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

-

-

Spill Response:

-

In the event of a small spill, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.

-